

# regulation of the prp operon and 2-methylisocitrate synthesis

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An In-depth Technical Guide on the Regulation of the prp Operon and 2-Methylisocitrate Synthesis

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Propionate is a short-chain fatty acid that serves as a carbon and energy source for many bacteria. However, its metabolic intermediate, propionyl-CoA, can be toxic if it accumulates. Bacteria have evolved a specialized pathway, the 2-methylcitrate cycle (2-MCC), to metabolize propionyl-CoA into less toxic, central metabolism intermediates. The enzymes for this pathway are encoded by the prp (propionate catabolism) operon. The regulation of the prp operon is a sophisticated process, ensuring that the machinery for propionate catabolism is synthesized only when needed. This regulation involves a specific transcriptional activator, PrpR, which is allosterically activated by 2-methylcitrate, an intermediate of the pathway itself. This guide provides a detailed overview of the genetic organization of the prp operon, the enzymatic steps of the 2-methylcitrate cycle, the intricate regulatory networks that control its expression, and the experimental protocols used to elucidate these mechanisms.

## The prp Operon: Genetic Organization and Function

The prp locus in bacteria like *Salmonella enterica* and *Escherichia coli* is typically composed of two divergently transcribed units.<sup>[1][2]</sup> One unit consists of the prpBCDE operon, which

encodes the enzymes for the 2-methylcitrate cycle.[1][3] The other unit contains the prpR gene, which encodes the regulatory protein essential for the operon's activation.[1][3]

## Gene Products and Their Functions

The prpBCDE operon encodes the core enzymatic machinery for propionate catabolism.[4] The functions of the protein products are summarized in the table below.

Gene	Protein	Function	Reference
prpE	Propionyl-CoA Synthetase	Activates propionate to propionyl-CoA.	[3]
prpC	2-Methylcitrate Synthase	Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.	[3][4]
prpD	2-Methylcitrate Dehydratase	Catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. In some organisms, this step is replaced by the activities of AcnD and PrpF.	[4][5]
prpB	2-Methylisocitrate Lyase	Cleaves 2-methylisocitrate into pyruvate and succinate.	[4][6]

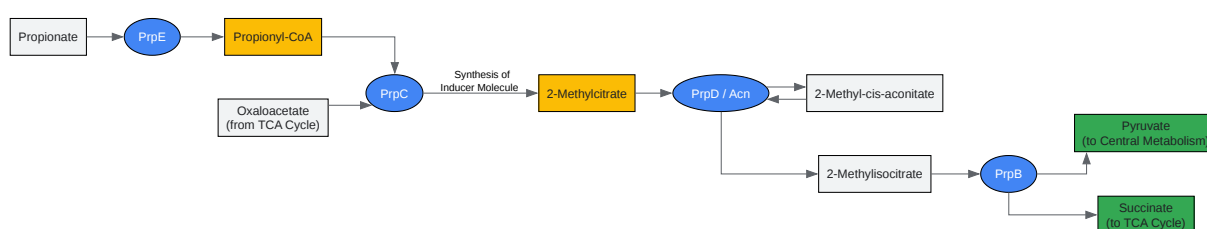
## The 2-Methylcitrate Cycle (2-MCC) and 2-Methylisocitrate Synthesis

The 2-MCC is the central pathway for propionyl-CoA metabolism in many microorganisms.[4] It serves a dual purpose: detoxification of propionyl-CoA and conversion of propionate into

central metabolic precursors.[4][7]

## Enzymatic Steps of the 2-MCC

- **Activation:** Propionate is first activated to propionyl-CoA by Propionyl-CoA Synthetase (PrpE).[3]
- **Condensation & 2-Methylcitrate Synthesis:** 2-Methylcitrate Synthase (PrpC) catalyzes the key condensation reaction between propionyl-CoA and oxaloacetate to produce (2S,3S)-2-methylcitrate.[4][8] This step is critical as it produces the inducer molecule for the entire operon.
- **Isomerization:** 2-methylcitrate is converted to 2-methylisocitrate. This involves a dehydration step to 2-methyl-cis-aconitate by 2-Methylcitrate Dehydratase (PrpD), followed by a hydration step catalyzed by an aconitase (Acn).[4][9]
- **Cleavage:** 2-Methylisocitrate Lyase (PrpB) cleaves 2-methylisocitrate into pyruvate and succinate.[4][6] These products can then readily enter central metabolism, such as the TCA cycle and gluconeogenesis.[7]



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Figure 1: The 2-Methylcitrate Cycle (2-MCC).

## Regulation of the prp Operon

The expression of the prpBCDE operon is tightly controlled at the transcriptional level to respond to the presence of propionate and the overall metabolic state of the cell. This regulation involves a primary activator (PrpR), a global regulatory system (catabolite repression), and other accessory factors.

### Positive Regulation by PrpR and 2-Methylcitrate

Transcription of the prpBCDE operon is dependent on the sigma factor  $\sigma^{54}$  (also known as RpoN) and is positively controlled by the PrpR protein.<sup>[1]</sup> PrpR belongs to the family of  $\sigma^{54}$ -dependent transcriptional activators.<sup>[1]</sup>

A crucial aspect of this regulation is that PrpR is not activated by propionate directly. Instead, it senses the presence of 2-methylcitrate, an intermediate of the catabolic pathway.<sup>[10]</sup> 2-methylcitrate acts as a co-activator, binding to the N-terminal sensory domain of the PrpR protein.<sup>[10]</sup> This binding induces a conformational change in PrpR, allowing it to hydrolyze ATP and activate transcription initiation by the  $\sigma^{54}$ -RNA polymerase holoenzyme at the prpBCDE promoter.<sup>[11]</sup> This mechanism ensures that the operon is induced only when the pathway is actively processing propionate.<sup>[10]</sup> In addition to PrpR and  $\sigma^{54}$ , the Integration Host Factor (IHF) is also required for full activation of the operon.<sup>[2]</sup>

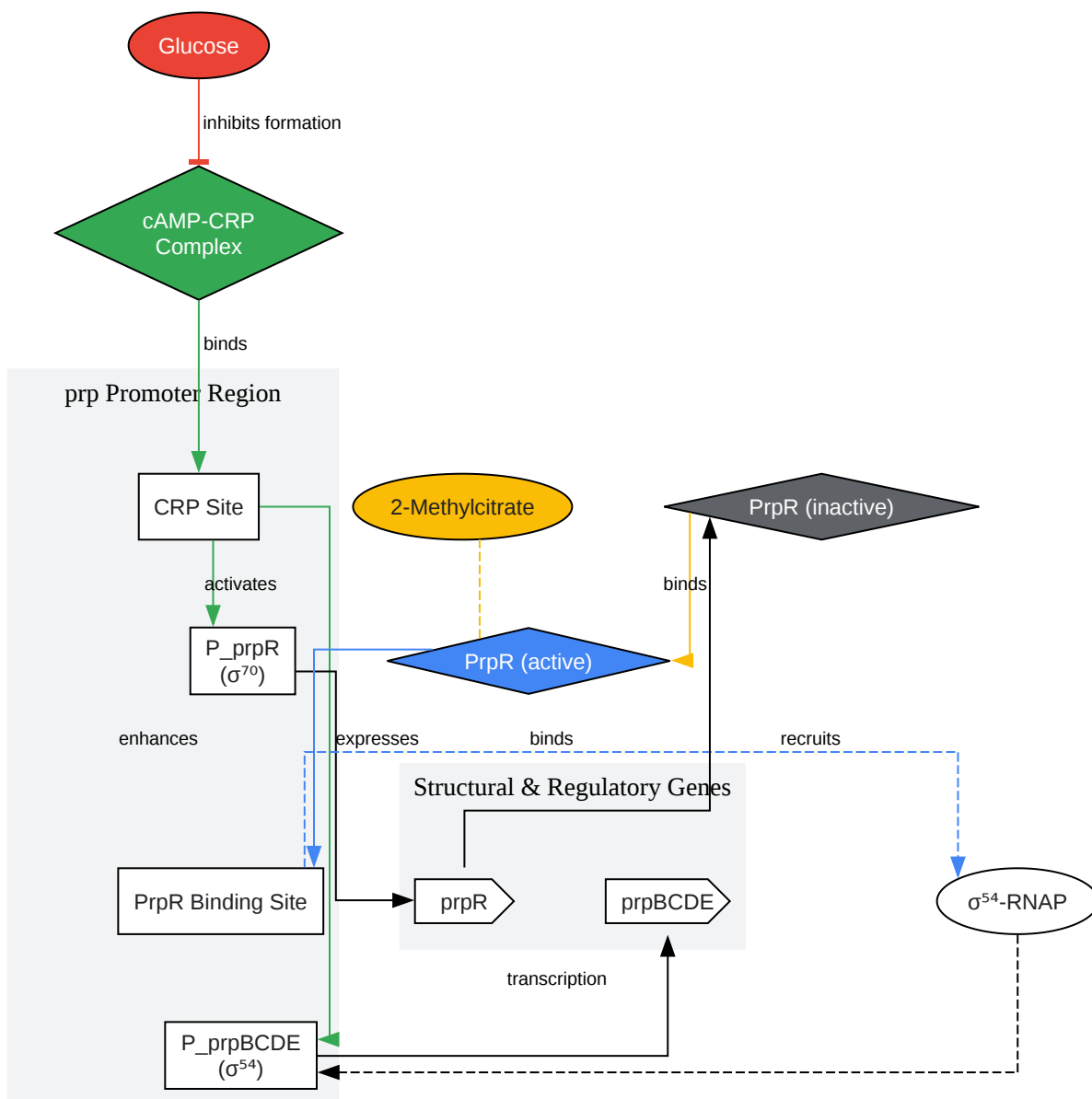
### Catabolite Repression

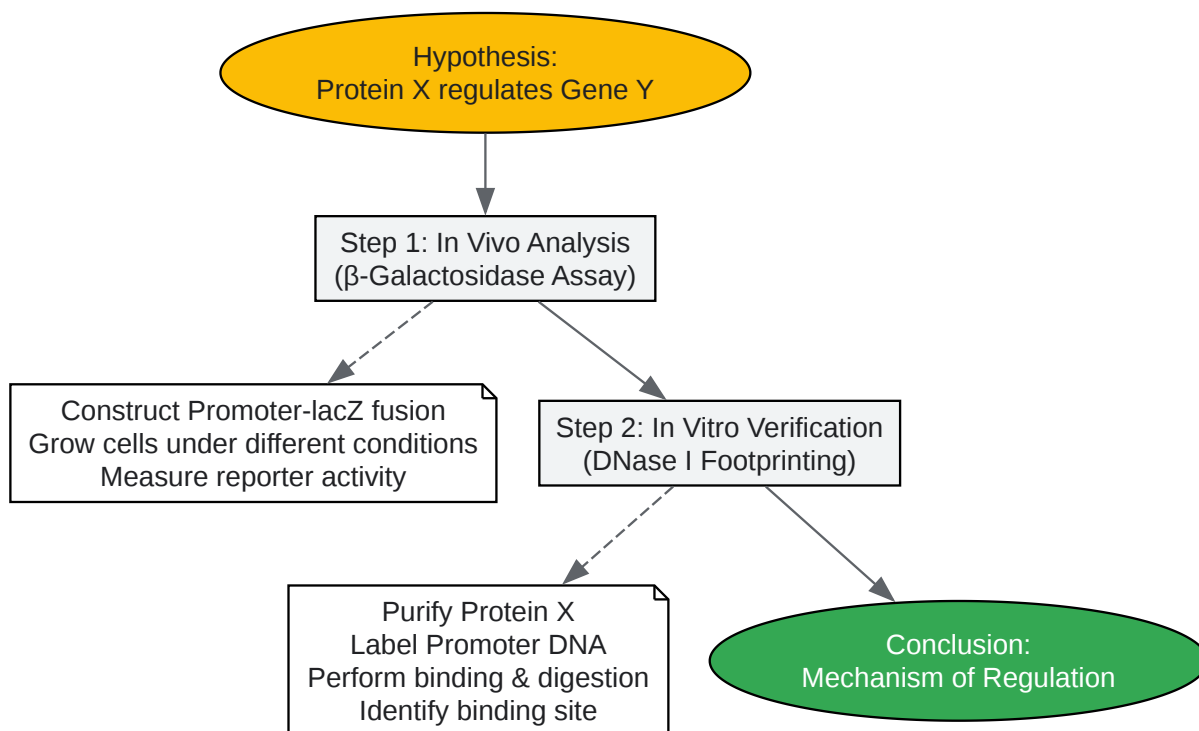
The prp operon is subject to catabolite repression, a global regulatory mechanism that ensures bacteria utilize preferred carbon sources like glucose before metabolizing alternative sources such as propionate.<sup>[2]</sup> This repression is mediated by the cyclic AMP (cAMP)-cAMP Receptor Protein (CRP) complex.<sup>[2][12]</sup>

When glucose levels are low, intracellular cAMP levels rise, leading to the formation of the cAMP-CRP complex. This complex binds to a specific site in the regulatory region between the prpR and prpBCDE genes.<sup>[2]</sup> Binding of cAMP-CRP positively regulates the transcription of both the prpR regulator gene and the prpBCDE operon itself.<sup>[2]</sup> Conversely, in the presence of glucose or glycerol, cAMP levels are low, the cAMP-CRP complex does not form, and transcription of the prp locus is significantly reduced.<sup>[2][12]</sup>

### Other Regulatory Factors

- CobB Protein: In *Salmonella enterica*, the CobB protein, a sirtuin-type protein deacetylase, is also required for the expression of the prpBCDE operon.[\[8\]](#)[\[13\]](#) Its exact role is not fully understood but is linked to the integration of propionate and 1,2-propanediol metabolism.[\[8\]](#)
- Regulation in *Mycobacterium tuberculosis*: In *M. tuberculosis*, the PrpR homolog (MtPrpR) activates the transcription of the prp operon in response to propionyl-CoA generated from cholesterol degradation.[\[14\]](#)[\[15\]](#) MtPrpR is a novel type of transcription factor that uses a [4Fe4S] cluster in conjunction with binding short-chain acyl-CoAs to regulate gene expression.[\[14\]](#)[\[15\]](#)
- Regulation in *Bacillus thuringiensis*: In *B. thuringiensis*, the prp operon is negatively regulated by the global transcription factors CcpA and AbrB and positively regulated by the LysR-type regulator CcpC.[\[16\]](#) This complex regulation links propionate metabolism to the stationary phase of growth and sporulation.[\[16\]](#)[\[17\]](#)





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